Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
GBPAFGLZEYEDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Dess-Martin Periodane Oxidation
A high-yielding route involves the oxidation of tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate to the corresponding ketone, followed by reduction. In a representative procedure:
- Substrate : 58 g (0.26 mol) of tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate.
- Oxidizing Agent : Dess-Martin periodane (120 g, 0.28 mol) in dichloromethane.
- Conditions : 10–20°C, 2 hours.
- Workup : Quenched with Na₂S₂O₃ and NaHCO₃, followed by flash chromatography.
- Yield : 50 g (86% yield).
The ketone intermediate is subsequently reduced using sodium borohydride (NaBH₄) in ethanol to yield the target compound.
Sodium Borohydride Reduction
Direct reduction of a keto-pyrrolidine derivative is another viable pathway. For example:
- Substrate : Tert-butyl 3-cyano-4-carbonylpyrrolidine-1-carboxylate (3.00 g, 14.3 mmol).
- Reducing Agent : NaBH₄ (1.08 g, 28.6 mmol) in anhydrous ethanol.
- Conditions : 0°C to 20°C, 3 hours.
- Workup : Extraction with ethyl acetate and concentration.
- Yield : 92% (2.79 g).
This method is efficient for laboratory-scale synthesis but may require optimization for larger batches.
Hydroboration-Deprotection Strategy
A patent-described method utilizes hydroboration to install functional groups:
- Hydroboration : Tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is treated with BH₃·THF to form a borane intermediate.
- Oxidation : H₂O₂/NaOH converts the borane to a diol.
- Deprotection : Acidic removal of the tert-butoxycarbonyl (Boc) group.
- Key Advantage : High stereocontrol (enantiomeric excess >95%).
- Challenge : Requires stringent anhydrous conditions.
Asymmetric Synthesis via Chiral Auxiliaries
VulcanChem reports an enantioselective approach using chiral catalysts:
- Starting Material : Protected pyrrolidine derivatives.
- Catalyst : Jacobsen’s salen-Co(III) complex for asymmetric epoxidation.
- Cyclopropanation : Shimizu’s protocol with ZnEt₂ and CH₂I₂.
- Yield : 70–80% with >99% ee.
This method is critical for producing enantiopure intermediates for pharmaceuticals.
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the Dess-Martin oxidation and NaBH₄ reduction methods are preferred due to their reproducibility. However, cost-effective alternatives such as Swern oxidation (using oxalyl chloride/DMSO) are under investigation to replace Dess-Martin periodane.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate serves as a critical building block in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity and specificity.
Case Study: Enzyme Inhibitors
Research has shown that derivatives of this compound can act as enzyme inhibitors, particularly in the context of neurodegenerative diseases. For instance, studies have indicated its potential to inhibit acetylcholinesterase, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .
Biological Research
In biological systems, this compound is used to investigate the effects of pyrrolidine derivatives on cellular mechanisms. It has been employed in studies aimed at understanding its role as a receptor modulator and its impact on signaling pathways.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This protective mechanism involves reducing pro-inflammatory cytokines such as TNF-α, suggesting its potential role in neuroprotection .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its applications extend to developing new catalysts and polymers, contributing to advancements in chemical manufacturing processes.
Data Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
| Antioxidant Properties | Moderate antioxidant activity |
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the cyclopropyl ring play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate | C₁₃H₂₁NO₃ | ~263.3* | 3-cyclopropyl, 4-hydroxyl |
| Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.4 | 3-hydroxymethyl, 4-(4-methoxyphenyl) |
| Tert-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate | C₁₄H₂₆N₂O₂ | ~266.4 | 3-(propylaminomethyl) |
| Tert-butyl alcohol | C₄H₁₀O | 74.1 | Hydroxyl group on tertiary carbon |
*Estimated based on structural analogs .
Key Observations:
- Polarity and Solubility: The hydroxyl and hydroxymethyl groups in the target compound and its analogs increase polarity compared to non-polar substituents like cyclopropyl or tert-butyl. This enhances aqueous solubility, critical for pharmacokinetics .
- Reactivity: Tert-butyl alcohol, a simpler analog, exhibits high reactivity with oxidizing agents and strong acids, decomposing to release flammable gases (e.g., isobutylene) . In contrast, the carbamate-protected pyrrolidine derivatives show greater stability under standard conditions .
Research Findings and Data
Stability Under Stress Conditions
Biological Activity
Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate (C₁₂H₁₉NO₃) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : C₁₂H₁₉NO₃
- Molar Mass : 227.30 g/mol
- Density : Approximately 1.066 g/cm³
- Boiling Point : Approximately 312.8 °C
- Storage Conditions : Typically stored at 2-8 °C to maintain stability.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action is primarily attributed to its ability to modulate signaling pathways involved in inflammation and neuroprotection.
Biological Activities
The compound has been studied for several biological activities, which include:
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.
- Anti-inflammatory Properties : It has shown promise in reducing pro-inflammatory cytokines, which are implicated in various chronic diseases.
- Binding Affinity Studies : Interaction studies demonstrate significant binding affinities with specific receptors, indicating potential therapeutic applications.
Data Table of Biological Activities
Case Studies and Research Findings
-
Neuroprotective Study :
- A study investigated the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. Results indicated a significant reduction in cell death and inflammation markers such as TNF-α when treated with the compound, suggesting its potential utility in Alzheimer's disease models .
- Inflammation Model :
- Binding Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
